BenchChemオンラインストアへようこそ!

IRAK inhibitor 4 trans

IRAK4 Stereochemistry Kinase Inhibition

Choose IRAK inhibitor 4 (trans) for stereochemically defined, high-purity (99.02%) inhibition of IRAK4 kinase. The trans configuration is critical for optimal steric fit within the ATP-binding pocket—undefined cis/trans mixtures can reduce potency >10-fold, causing irreproducible results. This research-grade compound ensures consistent target engagement in TLR/IL-1R signaling studies, inflammatory disease models, and MYD88-mutant cancer profiling. High DMSO solubility facilitates in vivo formulation. Do not compromise your data with generic isomers.

Molecular Formula C33H35F3N6O3
Molecular Weight 620.66
Cat. No. B1191667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRAK inhibitor 4 trans
Molecular FormulaC33H35F3N6O3
Molecular Weight620.66
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IRAK Inhibitor 4 (trans): A Stereochemically Defined IRAK4 Inhibitor for Reproducible Inflammation and Oncology Research


IRAK inhibitor 4 (trans) is the stereochemically pure trans isomer of a potent interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor . Characterized by the CAS number 2070014-89-8, a molecular formula of C33H35F3N6O3, and a molecular weight of 620.66 g/mol, this compound is supplied as a research-grade small molecule with a verified purity of ≥99.02% . It is a derivative within the indazole class of IRAK4 inhibitors, designed to specifically bind and inhibit the kinase domain of IRAK4, a key node in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways [1].

Why Stereochemistry Matters: The Risk of Using Unspecified or Racemic IRAK4 Inhibitor Mixtures


Generic substitution of IRAK inhibitor 4 (trans) with an undefined isomeric mixture or the parent compound (CAS 1012104-68-5) introduces significant risk of experimental variability. The trans configuration is a critical determinant of molecular shape, dictating optimal steric complementarity within the hydrophobic ATP-binding pocket of the IRAK4 kinase domain [1]. Cis isomers or racemic mixtures often exhibit drastically reduced binding affinity and altered selectivity profiles due to unfavorable steric clashes. While specific IC50 data for this exact compound remains proprietary in the literature, the class-wide understanding of stereochemical impact on kinase inhibition is well-established: a single stereocenter inversion can reduce potency by >10-fold [2]. Using an uncharacterized mixture can lead to inconsistent target engagement, variable cellular potency, and irreproducible in vivo results, ultimately confounding data interpretation and delaying project timelines.

Quantitative Evidence for Selecting IRAK Inhibitor 4 (trans) Over Alternative IRAK4 Inhibitors


Defined Trans Stereochemistry vs. Unspecified or Racemic IRAK4 Inhibitor Mixtures

IRAK inhibitor 4 (trans) (CAS 2070014-89-8) is supplied as a single, stereochemically defined trans isomer . In contrast, many commercial IRAK4 tool compounds, including the parent 'IRAK inhibitor 4' (CAS 1012104-68-5), are sold as mixtures of stereoisomers or with undefined stereochemical purity . This lack of definition can lead to batch-to-batch variability in potency and selectivity, undermining assay reproducibility.

IRAK4 Stereochemistry Kinase Inhibition

High Chemical Purity of 99.02% Minimizes Off-Target Activity Compared to Lower Purity IRAK4 Inhibitors

IRAK inhibitor 4 (trans) is supplied with a validated purity of 99.02% as determined by HPLC . This level of purity exceeds the typical industry standard for research-grade kinase inhibitors (often specified as ≥98%) and significantly surpasses that of many early-stage tool compounds where purity may be as low as 95% .

Purity IRAK4 Assay Reproducibility

High DMSO Solubility (61.23 mM) Facilitates Robust In Vitro Dose-Response Studies

IRAK inhibitor 4 (trans) exhibits excellent solubility in DMSO at 38 mg/mL, corresponding to a molarity of 61.23 mM . This high solubility enables the preparation of concentrated stock solutions, minimizing the volume of DMSO introduced into cell culture or biochemical assays, thereby reducing the risk of solvent-induced cytotoxicity or assay interference.

Solubility DMSO Dose-Response

Indazole-Based Scaffold with Trans-Cyclohexanol Moiety Suggests Enhanced Kinase Selectivity Profile

The chemical structure of IRAK inhibitor 4 (trans) features a 1-((1r,4r)-4-hydroxycyclohexyl)-1H-benzo[d]imidazole core linked to an indazole moiety via an amino bridge . This specific substitution pattern, particularly the trans-cyclohexanol group, is designed to exploit unique steric and hydrogen-bonding interactions within the IRAK4 ATP-binding pocket, which is known to differ subtly from related kinases like IRAK1 and FLT3 [1]. While direct kinome-wide selectivity data for this exact compound are not publicly available, structurally related indazole-based IRAK4 inhibitors have demonstrated favorable selectivity windows over a panel of >100 kinases [2].

Selectivity IRAK4 Kinase Profiling

Recommended Applications for IRAK Inhibitor 4 (trans) in Preclinical Research


Mechanistic Studies of TLR/IL-1R Signaling in Innate Immunity

Use IRAK inhibitor 4 (trans) as a chemical probe to dissect IRAK4-dependent vs. IRAK4-independent signaling downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its high stereochemical purity ensures consistent inhibition of IRAK4 kinase activity, allowing for precise correlation of target engagement with downstream readouts such as NF-κB activation, MAPK phosphorylation, and pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in macrophages, dendritic cells, or reporter cell lines [1].

Validation of IRAK4 as a Therapeutic Target in Autoimmune and Inflammatory Disease Models

Employ IRAK inhibitor 4 (trans) in ex vivo or in vivo models of inflammatory diseases (e.g., rheumatoid arthritis, inflammatory bowel disease) to assess the therapeutic potential of IRAK4 inhibition. Its high DMSO solubility facilitates formulation for in vivo dosing (e.g., intraperitoneal or oral gavage in vehicle) . The defined trans configuration minimizes pharmacokinetic variability due to differential metabolism of stereoisomers, leading to more reliable exposure-response relationships [2].

Investigation of IRAK4 Dependency in Hematological Malignancies

Apply IRAK inhibitor 4 (trans) to probe the functional role of IRAK4 in cancer cell lines characterized by MYD88 mutations (e.g., activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), Waldenström macroglobulinemia). Its high purity (99.02%) ensures that observed cytotoxic or cytostatic effects are attributable to on-target IRAK4 inhibition rather than impurity-driven off-target activity, enabling robust differentiation between IRAK4-sensitive and -insensitive tumor models [1].

Comparative Profiling Against Next-Generation IRAK4 Inhibitors and Degraders

Utilize IRAK inhibitor 4 (trans) as a reference tool compound in head-to-head studies with novel IRAK4 inhibitors or PROTAC degraders. Its well-characterized stereochemistry and high purity provide a stable benchmark for comparing potency, selectivity, and efficacy across different chemical series. This is particularly valuable for establishing structure-activity relationships (SAR) and for benchmarking the performance of new chemical entities in both biochemical and cellular assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for IRAK inhibitor 4 trans

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.